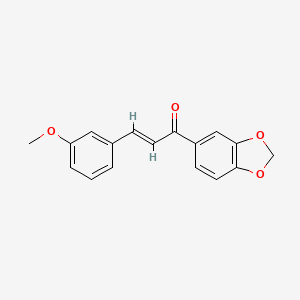
(E)-1-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects. Additionally, the aromatic rings and substituents may contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-DIHYDROXYPHENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with hydroxyl groups on the phenyl ring.
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a methoxy group at a different position.
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with additional methoxy groups.
Uniqueness
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the specific positioning of the methoxy group and the benzodioxole moiety
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-4-2-3-12(9-14)5-7-15(18)13-6-8-16-17(10-13)21-11-20-16/h2-10H,11H2,1H3/b7-5+ |
InChI Key |
INETVQKSJAGWIA-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10938767.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10938773.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938781.png)
![1-Methyl-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B10938785.png)
![N-(5-chloropyridin-2-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938787.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10938788.png)
![1-butyl-6-cyclopropyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938804.png)
![2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B10938812.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B10938814.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10938819.png)
![3-(Phenylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one](/img/structure/B10938827.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10938829.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylacetyl)hydrazinecarbothioamide](/img/structure/B10938832.png)
![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10938836.png)
